1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
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Overview
Description
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties
Preparation Methods
The synthesis of 1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with aminobenzophenones, which are key intermediates in the production of benzodiazepines.
Reaction Conditions: The process involves a series of reactions, including acylation, cyclization, and reduction.
Industrial Production: Continuous flow chemistry is an attractive method for the industrial production of benzodiazepines.
Chemical Reactions Analysis
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system.
Pathways Involved: By modulating GABAergic transmission, the compound exerts its anxiolytic and hypnotic effects, leading to reduced anxiety and sedation.
Comparison with Similar Compounds
1-Methanesulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can be compared with other benzodiazepines:
Properties
Molecular Formula |
C10H14N2O2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-methylsulfonyl-2,3,4,5-tetrahydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 |
InChI Key |
UWEOLAHTHQANQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCNCC2=CC=CC=C21 |
Origin of Product |
United States |
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